2-Bromocyclohexanone

Catalog No.
S638934
CAS No.
822-85-5
M.F
C6H9BrO
M. Wt
177.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromocyclohexanone

CAS Number

822-85-5

Product Name

2-Bromocyclohexanone

IUPAC Name

2-bromocyclohexan-1-one

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

InChI

InChI=1S/C6H9BrO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2

InChI Key

KDXYEWRAWRZXFT-UHFFFAOYSA-N

SMILES

C1CCC(=O)C(C1)Br

Synonyms

2-bromocyclohexanone

Canonical SMILES

C1CCC(=O)C(C1)Br

The exact mass of the compound 2-Bromocyclohexanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromocyclohexanone (CAS: 822-85-5) is a highly reactive α-bromoketone that serves as a critical building block in organic synthesis, pharmaceutical manufacturing, and materials science. Featuring both an electrophilic carbonyl carbon and a highly labile bromide leaving group, it is primarily procured for the construction of fused heterocycles, such as tetrahydrobenzothiazoles, and for ring-contraction pathways like the Favorskii rearrangement. Commercially available at standard purities of 95% or higher, procuring this pre-halogenated intermediate allows industrial and laboratory buyers to bypass the hazardous handling of elemental bromine and avoid the stoichiometric inconsistencies inherent to in-house α-bromination workflows [1].

Attempting to substitute 2-bromocyclohexanone with its cheaper analog, 2-chlorocyclohexanone, drastically reduces the kinetics of nucleophilic substitution reactions, often requiring extended reflux times and stronger bases that degrade sensitive substrates[1]. Conversely, utilizing 2-iodocyclohexanone provides faster kinetics but introduces severe photolability, shorter shelf-life, and higher procurement costs, making it unviable for standard scale-up. Furthermore, opting for the unhalogenated baseline, cyclohexanone, and performing in-situ bromination inevitably generates poly-brominated impurities (e.g., 2,6-dibromocyclohexanone) that complicate downstream purification and depress overall batch yields[2].

Accelerated Kinetics and Yield in Hantzsch Thiazole Synthesis

In the Hantzsch synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole via condensation with thiourea, 2-bromocyclohexanone achieves conversion yields of up to 99% under mild heating. In contrast, the 2-chlorocyclohexanone comparator requires extended hours of harsh reflux to achieve lower yields (70-95%) due to the poorer leaving group ability of the chloride ion [1].

Evidence DimensionReaction yield and thermal requirements for thiazole synthesis
Target Compound DataUp to 99% yield under mild heating
Comparator Or Baseline2-Chlorocyclohexanone: 70-95% yield under extended reflux
Quantified DifferenceUp to 29% higher maximum yield with reduced thermal requirements and shorter cycle time
ConditionsCondensation with thiourea in alcoholic solvent

Procuring the bromo-derivative maximizes reactor throughput and minimizes energy consumption during the scale-up of pharmaceutical heterocycles.

Avoidance of Poly-Brominated Impurities in Scale-Up

Procuring purified 2-bromocyclohexanone bypasses the intrinsic over-bromination risks of in-house synthesis from cyclohexanone. Direct bromination of cyclohexanone with elemental bromine frequently yields significant percentages of 2,6-dibromocyclohexanone and other poly-brominated byproducts, which depress the yield of the target mono-brominated intermediate and require costly chromatographic separation [1].

Evidence DimensionImpurity profile in target synthesis
Target Compound DataCommercially procured at ≥95% purity, ready for downstream use
Comparator Or BaselineIn-situ bromination of cyclohexanone: Generates di- and poly-brominated byproducts
Quantified DifferenceEliminates the variable poly-bromination yield loss (typically 5-15%) associated with crude in-house synthesis
ConditionsStandard laboratory or industrial scale-up environments

Direct procurement ensures reproducible stoichiometry for sensitive downstream coupling reactions and eliminates hazardous Br2 handling.

Rapid Kinetics in Favorskii Ring Contractions

During Favorskii rearrangements to form methyl cyclopentanecarboxylate, 2-bromocyclohexanone exhibits substantially faster reaction kinetics upon treatment with alkoxide bases compared to 2-chlorocyclohexanone. While the chloro-derivative requires extended reaction times to achieve moderate yields, the bromo-derivative reacts much more rapidly, necessitating low-temperature controlled addition to manage the exothermic cyclopropanone intermediate formation[1].

Evidence DimensionReaction kinetics and thermal management
Target Compound DataRapid reaction requiring low-temperature initial dosing
Comparator Or Baseline2-Chlorocyclohexanone: Sluggish reaction requiring extended times
Quantified DifferenceSignificantly shorter reaction time, driven by the superior leaving group ability of bromine vs. chlorine
ConditionsReaction with sodium methoxide in methanol/ether

Allows for faster processing times in ring-contraction workflows, provided the facility can manage the required low-temperature dosing.

Diastereoselective Electrocatalytic Hydrogenation Compatibility

In proton-exchange membrane (PEM) reactors for electrocatalytic hydrogenation, 2-bromocyclohexanone undergoes rapid reductive dehalogenation rather than simple ketone reduction. When compared to unhalogenated cyclohexanones (which undergo standard ketone hydrogenation), the labile bromide acts as a switchable or sacrificial handle under electrocatalytic conditions, yielding dehalogenated products [1].

Evidence DimensionElectrocatalytic hydrogenation pathway
Target Compound DataUndergoes rapid reductive dehalogenation
Comparator Or BaselineUnhalogenated cyclohexanones: Undergo standard ketone reduction
Quantified DifferenceDivergent reaction pathway due to the high lability of the C-Br bond under electrocatalytic conditions
ConditionsElectrocatalysis in a PEM reactor using Rh/C cathode at 12 mA cm-2

Provides a unique reactivity handle for complex synthetic sequences where the bromide can be selectively cleaved electrochemically.

High-Yield Synthesis of Fused Thiazoles and Imidazoles

Due to its optimal balance of reactivity and stability, 2-bromocyclohexanone is the preferred precursor for Hantzsch-type condensations with thioureas and amidines. It is heavily utilized in the pharmaceutical industry to construct 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole scaffolds, offering near-quantitative yields and shorter reaction times compared to its chlorinated counterpart [1].

Precursor for Cyclopentanecarboxylic Acid Derivatives via Favorskii Rearrangement

In synthetic workflows requiring ring contraction, 2-bromocyclohexanone is treated with alkoxide bases to rapidly form cyclopropanone intermediates, which subsequently open to yield cyclopentanecarboxylic esters. Its fast kinetics make it highly suitable for efficient batch processing when low-temperature addition protocols are employed[2].

Controlled Dehydrobromination to α,β-Unsaturated Ketones

For the production of 2-cyclohexenone, 2-bromocyclohexanone serves as an ideal starting material. Its highly labile bromide leaving group allows for elimination under mild basic conditions, avoiding the harsh thermal degradation often seen when attempting to dehydrochlorinate 2-chlorocyclohexanone [1].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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